2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid
Overview
Description
“2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid” is C7H5BF4O2 . Its molecular weight is 207.92 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid” are not detailed in the search results, phenylboronic acids are generally known to be involved in various reactions such as Suzuki-Miyaura cross-coupling and palladium-catalyzed direct arylation .Scientific Research Applications
Influence on Adsorption Mechanism
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid and its analogues have been studied for their influence on the adsorption mechanism of phenylboronic acids. Spectroscopic studies using techniques like FT-IR, FT-Raman, and SERS have shown that the type and position of substituents significantly affect the geometry of isomers on nanoparticle surfaces. Specifically, these substituents influence the adsorption modes of phenylboronic acid isomers, suggesting their potential application in enhancing the efficiency of adsorption-based processes in various scientific fields (Piergies et al., 2013).
Catalyst for Dehydrative Amidation
The compound acts as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This reaction is critical in peptide synthesis, and the ortho-substituent of boronic acid plays a crucial role in this process. It is noted for preventing the coordination of amines to the boron atom, thus accelerating amidation. This catalyst is particularly useful for α-dipeptide synthesis, indicating its significance in peptide and protein engineering (Wang et al., 2018).
Antifungal Activity
Certain derivatives of 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid have exhibited significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric equilibrium and the position of the fluorine substituent are crucial factors in the observed antifungal activity. This insight opens up potential applications in developing antifungal agents and understanding their action mechanisms (Borys et al., 2019).
Synthesis of Copper(III) Trifluoromethyl Complexes
This compound is involved in the synthesis and reactivity studies of copper(III) trifluoromethyl complexes, which are fundamental in trifluoromethylation chemistry. These studies provide critical information on the structure and reactivity of these complexes, which have wide applications in organic synthesis and possibly in the development of new materials or pharmaceuticals (Zhang & Bie, 2016).
Synthesis and Characterization of Novel Poly(arylene ether)s
The compound is utilized in the synthesis of novel poly(arylene ether)s, showing that these materials have excellent thermal stability and higher glass transition temperatures than their linear analogs. These properties make them suitable for applications requiring materials that can withstand extreme temperatures without losing structural integrity (Banerjee et al., 2009).
Safety And Hazards
properties
IUPAC Name |
[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF4O3/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-3,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUAAWSBUIORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178761 | |
Record name | Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1451393-07-9 | |
Record name | Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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